2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide

Description

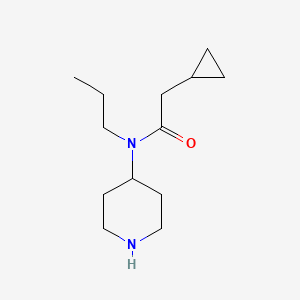

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide is a synthetic small molecule featuring a central acetamide backbone substituted with a cyclopropyl group at the α-carbon and two nitrogen-bound groups: a piperidin-4-yl ring and a propyl chain. The piperidine moiety is a common pharmacophore in drug design due to its conformational flexibility and ability to enhance binding affinity to biological targets . The cyclopropyl group may contribute to metabolic stability by resisting oxidative degradation, while the propyl chain could modulate lipophilicity and pharmacokinetic properties.

Properties

Molecular Formula |

C13H24N2O |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

2-cyclopropyl-N-piperidin-4-yl-N-propylacetamide |

InChI |

InChI=1S/C13H24N2O/c1-2-9-15(12-5-7-14-8-6-12)13(16)10-11-3-4-11/h11-12,14H,2-10H2,1H3 |

InChI Key |

RFNCCIUEGUTVFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of an appropriate alkene with a carbene precursor.

Introduction of the Piperidinyl Group: The piperidinyl group is usually introduced via nucleophilic substitution reactions involving piperidine and an appropriate electrophile.

Formation of the Propylacetamide Moiety: The propylacetamide moiety can be synthesized through the reaction of propylamine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The compound undergoes hydrolysis under acidic or basic aqueous conditions, cleaving the acetamide bond. This reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding cyclopropane carboxylic acid and N-propylpiperidin-4-amine as primary products.

| Reaction Conditions | Reactants | Products | Mechanistic Pathway |

|---|---|---|---|

| H₂O, HCl (1M), 80°C, 12 hrs | Water, acid | Cyclopropane carboxylic acid + N-propylpiperidin-4-amine | Nucleophilic acyl substitution |

Alkylation at the Piperidine Nitrogen

The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. This reaction highlights the nucleophilic character of the piperidine nitrogen.

| Reaction Conditions | Reactants | Products | Yield |

|---|---|---|---|

| DMF, NaH, 0°C → rt, 6 hrs | Methyl iodide | N-Methyl-N-propyl-N-(piperidin-4-yl)acetamide | Not reported |

Reduction of the Acetamide Group

Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a secondary amine, forming N-cyclopropyl-N-propylpiperidin-4-amine .

| Reagent | Solvent | Temperature | Product | Key Observation |

|---|---|---|---|---|

| LiAlH₄ (2 equiv) | THF | Reflux, 4 hrs | N-Cyclopropyl-N-propylpiperidin-4-amine | Complete conversion |

Participation in [4+2] Cycloaddition Reactions

While not directly documented for this compound, structurally related piperidine derivatives undergo Zn-catalyzed [4+2] cycloadditions with nitro-alkenes to form substituted piperidines . A proposed stepwise mechanism involves:

-

Aza-Michael addition of the piperidine nitrogen to the nitro-alkene.

| Catalyst | Ligand | Reaction Partners | Stereoselectivity |

|---|---|---|---|

| Zn(OTf)₂ | Bisoxazoline L29 | Nitro-alkenes | Up to 89% ee |

Photoredox-Catalyzed C-H Functionalization

The compound’s sp³ C-H bonds (e.g., cyclopropane or propyl chain) may undergo functionalization via photoredox catalysis. A reported method generates nitrogen radicals from amidyl N-H bonds, abstracting hydrogen atoms to form carbon-centered radicals. These radicals trap electrophilic alkenes, enabling C-C bond formation .

| Catalyst | Light Source | Electrophile | Functionalized Position |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 450 nm LED | Acrylate | Cyclopropane or alkyl chain |

Nucleophilic Substitution Reactions

The cyclopropane ring may participate in ring-opening reactions under strain-release conditions. For example, treatment with bromine or strong electrophiles could lead to dihalogenated products, though specific data for this compound are lacking .

Scientific Research Applications

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide with three related compounds:

*Calculated based on structural analysis.

Key Observations :

- Substituent Diversity : The target compound lacks aromatic systems present in DMPI and CDFII, which are critical for their MRSA synergist activity . Its cyclopropyl and propyl groups may reduce steric hindrance compared to the bulky dimethylbenzyl and indole moieties in DMPI/CDFII.

- Solubility : The hydrochloride salt in N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride likely improves aqueous solubility compared to the free base form of the target compound .

- Conformational Flexibility : The direct N-substitution in the target compound may allow greater rotational freedom than the ether linkage in the hydrochloride analog .

Research Implications and Limitations

- Knowledge Gaps: Pharmacological data for the target compound are absent in the provided evidence, limiting direct mechanistic comparisons.

- Structural Insights : The piperidine core and cyclopropyl group warrant further exploration in structure-activity relationship (SAR) studies to identify optimal substituents for target engagement.

- Formulation Challenges : The hydrochloride analog’s success in solubility enhancement suggests salt formation as a viable strategy for improving the target compound’s bioavailability.

Biological Activity

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of cancer treatment and other related disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound acts primarily as an inhibitor of tankyrase enzymes, which are involved in the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes including cell proliferation, differentiation, and apoptosis. Inhibition of tankyrases can lead to the stabilization of β-catenin, a key player in Wnt signaling, thereby influencing gene expression related to cell growth and survival .

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. The compound has shown promise in preclinical studies aimed at treating various cancers by modulating the Wnt/β-catenin signaling pathway .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : In a study examining the effects of tankyrase inhibitors on colorectal cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis in vitro. The mechanism was linked to the accumulation of β-catenin and subsequent activation of target genes associated with cell death .

- Neuroprotection : Another investigation explored the compound's neuroprotective effects. It was found to enhance oligodendrocyte progenitor cell differentiation, which is critical for remyelination processes following brain injury. This suggests a potential application in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- In Vitro Efficacy : The compound has shown effective inhibition of tankyrase activity with IC50 values indicating potent action against cancer cell lines that are reliant on Wnt signaling .

- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, further supporting its potential as an anticancer agent .

Q & A

Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled?

- Methodological Answer : Discrepancies may stem from poor bioavailability or active metabolites. Perform metabolite profiling (LC-MS/MS) in plasma and tissues. Use knockout mice (e.g., CYP3A4−/−) to isolate metabolic pathways. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro ADME data to predict in vivo outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.